![molecular formula C11H25NOSi B2386780 (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine CAS No. 134756-75-5](/img/structure/B2386780.png)
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine
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Description
“(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine” is a chemical compound with the molecular formula C11H25NOSi . It is a colorless to white to yellow to yellow-brown sticky oil to solid or liquid .
Molecular Structure Analysis
The molecular weight of “(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine” is 215.41 g/mol . The InChI string representation of its structure is InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1
. The canonical SMILES representation is CC(C)(C)Si(C)OC[C@@H]1CCCN1
.
Physical And Chemical Properties Analysis
“(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine” has a molecular weight of 215.41 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass is 215.170540955 g/mol . The topological polar surface area is 21.3 Ų .
Scientific Research Applications
- TBDMS (tert-butyldimethylsilyl) is commonly used as a protecting group for nitrogen-containing functional groups, including amines and amides. In the case of pyrrolidine, it can be selectively protected by introducing the TBDMS group at the nitrogen atom. This protection prevents unwanted reactions during synthetic processes and can be subsequently removed under mild conditions using appropriate reagents .
- TBDMS ethers, including those derived from pyrrolidine, can be efficiently deprotected using a catalytic amount of acetyl chloride in dry methanol. This method provides good yields and tolerates various other protecting groups. Importantly, it avoids the formation of acylated or chlorinated byproducts .
- The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis. A sustainable and direct method for introducing the Boc group into various organic compounds has been developed using flow microreactor systems. This approach allows for efficient Boc protection of pyrrolidine derivatives and other substrates .
- A catalytic method has been devised to selectively remove TBDMS and THP (tetrahydropyranyl) groups from protected alcohols. By using a catalytic amount of NO + BF4− in methanol at room temperature, the cleavage of TBDMS and THP ethers can be achieved. This strategy is valuable for deprotection in synthetic sequences .
Protecting Group in Organic Synthesis
Cleavage of TBDMS Ethers
Catalytic Removal of TBDMS and THP Groups
properties
IUPAC Name |
tert-butyl-dimethyl-[[(2S)-pyrrolidin-2-yl]methoxy]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSMCZJZQYDACU-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine | |
CAS RN |
134756-75-5 |
Source
|
Record name | (2S)-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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